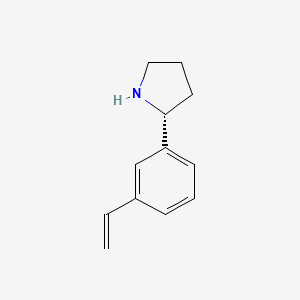
(R)-2-(3-Vinylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Vinylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a vinyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a vinyl-substituted phenyl ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)pyrrolidine may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
®-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted phenylpyrrolidine.
Substitution: Halogenated phenylpyrrolidine derivatives.
科学的研究の応用
®-2-(3-Vinylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-(3-Vinylphenyl)pyrrolidine in various applications depends on its interaction with molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- (S)-2-(3-Vinylphenyl)pyrrolidine
- 2-(3-Vinylphenyl)pyrrolidine (racemic mixture)
- 2-(3-Ethylphenyl)pyrrolidine
Uniqueness
®-2-(3-Vinylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties in reactions. This makes it valuable in asymmetric synthesis and chiral drug development, where the enantiomeric purity and specific stereochemistry are crucial for the desired biological activity.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
(2R)-2-(3-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m1/s1 |
InChIキー |
VJXQJOPRSOOAER-GFCCVEGCSA-N |
異性体SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCN2 |
正規SMILES |
C=CC1=CC(=CC=C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


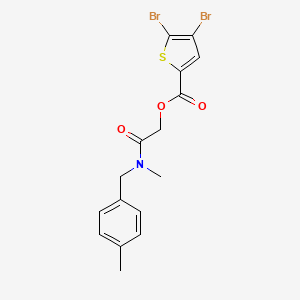

![Benzo[g]cinnoline](/img/structure/B12974435.png)

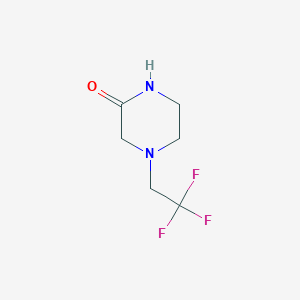
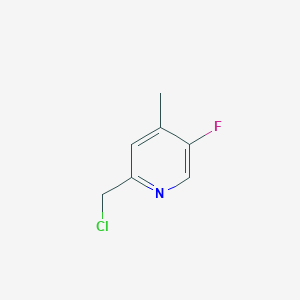
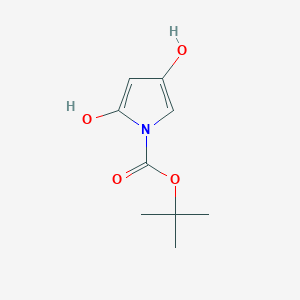
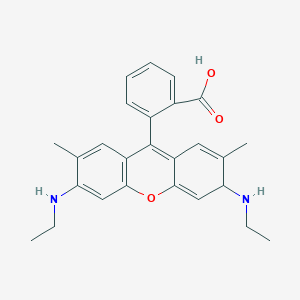
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
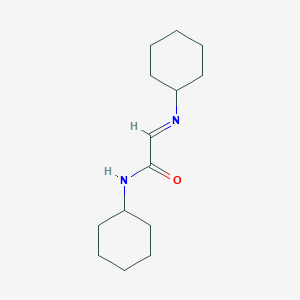



![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
